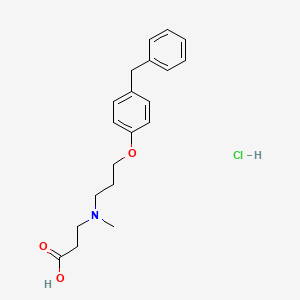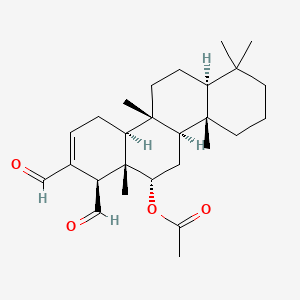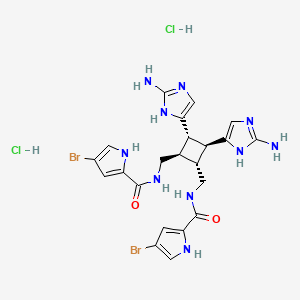![molecular formula C25H16N2O6S B1680953 3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide CAS No. 305374-42-9](/img/structure/B1680953.png)
3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide
Vue d'ensemble
Description
The molecule “3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide” is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains a 1,3-dioxobenzo isoquinolin-2 (3H)-yl group, which is present in numerous biologically active compounds.
Molecular Structure Analysis
The molecule satisfies Lipinski’s rule of five, a set of criteria commonly used in drug discovery to predict good oral bioavailability.Chemical Reactions Analysis
The benzo[de]isoquinoline-1,3-dione system and its derivatives exhibit properties of highly effective fluorescent chemosensors for various cations . The principal mechanism of action of these sensor systems is the PET (photoinduced electron transfer) effect .Applications De Recherche Scientifique
Crystal Structure Analysis
The compound has been used in the study of crystal structures. The central cyclohexane ring of the compound adopts a chair conformation . In the crystal, molecules are linked by O—H O, C—H O and C—H N hydrogen bonds, forming layers parallel to (100). These layers are linked by weak C—H interactions and van der Waals forces .
Hirshfeld Surface Analysis
Hirshfeld surface analysis of the compound indicates that the contributions from the most prevalent interactions are H H (41.2% contribution), C H/H C (20.3%), O H/ H O (17.8%) and N H/H N (10.6%) .
Organic Synthesis
Functionalized derivatives of carbo- and heterocyclic compounds are of great interest in the fields of organic synthesis . In particular, -dicarbonyl compounds are important chemical substrates for the construction of various classes of organic compounds .
Catalysis
The compound could potentially be used in catalysis, as functionalized derivatives of carbo- and heterocyclic compounds are known to be useful in this field .
Materials Science
The compound could also find applications in materials science, given the interest in functionalized derivatives of carbo- and heterocyclic compounds in this field .
Medicinal Chemistry
The compound could have potential applications in medicinal chemistry. For instance, Alrestatin ((1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid), which acts as an aldose reductase inhibitor, has been developed for the treatment of secondary complications in diabetes .
Propriétés
IUPAC Name |
3-(6-benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O6S/c26-34(32,33)15-9-12-21(28)20(13-15)27-24(30)18-8-4-7-16-17(10-11-19(22(16)18)25(27)31)23(29)14-5-2-1-3-6-14/h1-13,28H,(H2,26,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONHXPRLKWXPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=C(C=CC(=C5)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[6-[6-[(12,14-Dihydroxy-10,13-dimethyl-17-pyridazin-4-yl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyloxane-3,4-diol](/img/structure/B1680870.png)



![[Cyclohexylethyl]-[[[[4-[2-methyl-1-imidazolyl-butyl]phenyl]acetyl]-seryl]-lysinyl]-amine](/img/structure/B1680878.png)
![(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid](/img/structure/B1680879.png)


![(8R,9S,10R,13S,14S,17R)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1680883.png)


![(8-Methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl) acetate](/img/structure/B1680890.png)

